molecular formula C12H11ClN2O4S2 B2603465 3-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1798511-97-3

3-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2603465
CAS No.: 1798511-97-3
M. Wt: 346.8
InChI Key: DBMVVMDKASMVJP-UHFFFAOYSA-N
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Description

“3-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione” is a compound that belongs to the class of thiazolidinediones . Thiazolidinediones are sulfur-containing pentacyclic compounds that are widely found throughout nature in various forms . They are present in numerous biological compounds and have diverse biological and clinical uses .


Synthesis Analysis

Thiazolidinediones, including “this compound”, can be synthesized using various methods . For instance, one approach involves the use of deep eutectic solvents in the synthesis of thiazolidinedione derivatives . These solvents act as both solvents and catalysts . Another approach involves the use of multicomponent reactions, click reactions, nano-catalysis, and green chemistry to improve selectivity, purity, and product yield .


Molecular Structure Analysis

The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .


Chemical Reactions Analysis

The bactericidal activity of thiazolidinediones derivatives depends on the substitution on the heterocyclic thiazolidine ring rather than the aromatic moiety . Researchers have synthesized a variety of thiazolidinediones derivatives and screened them for their various biological activities .


Physical And Chemical Properties Analysis

The presence of sulfur in thiazolidinediones enhances their pharmacological properties . Therefore, they are used as vehicles in the synthesis of valuable organic combinations .

Scientific Research Applications

Chymase Inhibition and Molecular Modeling

A study focused on substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives, closely related to our compound of interest, demonstrated their ability to selectively inhibit human heart chymase. Molecular modeling suggested interactions with the active site of chymase, highlighting the potential of such compounds in cardiovascular research (S. Niwata et al., 1997).

Antiproliferative Activity Against Cancer Cell Lines

Novel thiazolidine-2,4-dione derivatives, akin to the compound , were synthesized and showed potent antiproliferative activity against various carcinoma cell lines, underscoring their promise in cancer therapy research (S. Chandrappa et al., 2008).

Synthesis and Pharmacological Evaluation

Research involving the synthesis of nitrogen and sulfur-containing heterocyclic compounds, including thiazolidin-4-ones, highlighted their antimicrobial activity. This showcases the compound's relevance in developing new antimicrobial agents (K. Mistry & K. R. Desai, 2006).

Inflammatory Disease Treatment Potential

A study synthesized thiazolidine-2,4-dione derivatives and evaluated them for their ability to inhibit the production of nitric oxide and prostaglandin E(2), indicating their utility in anti-inflammatory drug development (Liang Ma et al., 2011).

Antimicrobial and Anticancer Agents

Thiazolidinones and azetidinones based on fluorene moieties demonstrated significant antimicrobial and anticancer activities, suggesting the importance of such compounds in addressing multidrug resistance and cancer treatment challenges (E. Hussein et al., 2020).

Future Directions

Thiazolidinediones, including “3-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione”, have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidinediones derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Properties

IUPAC Name

3-[1-(2-chlorophenyl)sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O4S2/c13-9-3-1-2-4-10(9)21(18,19)14-5-8(6-14)15-11(16)7-20-12(15)17/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMVVMDKASMVJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2Cl)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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